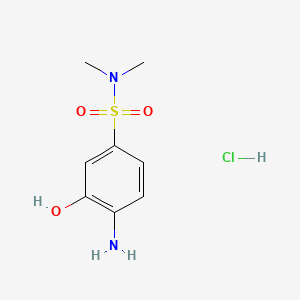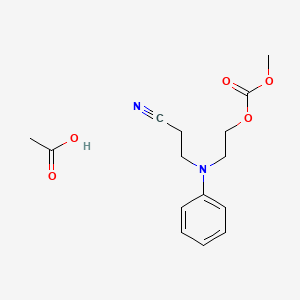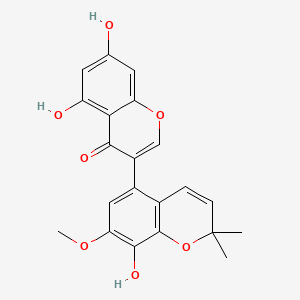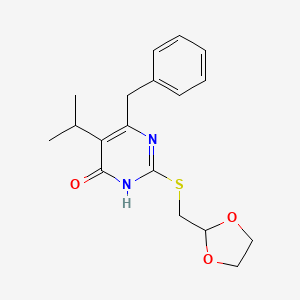
Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazene group, which is known for its versatility in chemical reactions, and a sulphonate group, which enhances its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate typically involves the reaction of 2-chlorophenylhydrazine with sodium ethanesulphonate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazene group. The reaction mixture is then purified through recrystallization to obtain the final product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques, such as chromatography, can be used to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate undergoes various types of chemical reactions, including:
Oxidation: The triazene group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulphonate group under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted sulphonate derivatives.
Applications De Recherche Scientifique
Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate involves its interaction with molecular targets such as enzymes and receptors. The triazene group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium methanesulphonate
- Sodium ethanesulphonate
- Sodium 2-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate
Uniqueness
Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate is unique due to the presence of both the triazene and sulphonate groups, which confer distinct chemical reactivity and solubility properties. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
94266-21-4 |
|---|---|
Formule moléculaire |
C9H12ClN3NaO3S+ |
Poids moléculaire |
300.72 g/mol |
Nom IUPAC |
sodium;2-[(2-chloroanilino)-methyliminoazaniumyl]ethanesulfonate |
InChI |
InChI=1S/C9H12ClN3O3S.Na/c1-11-13(6-7-17(14,15)16)12-9-5-3-2-4-8(9)10;/h2-5H,6-7H2,1H3,(H-,11,12,14,15,16);/q;+1 |
Clé InChI |
XGKVTUJTQSAUBE-UHFFFAOYSA-N |
SMILES canonique |
CN=[N+](CCS(=O)(=O)[O-])NC1=CC=CC=C1Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



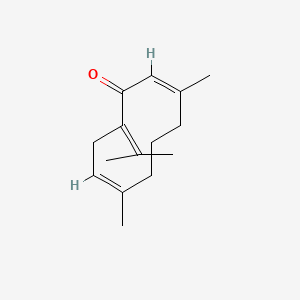
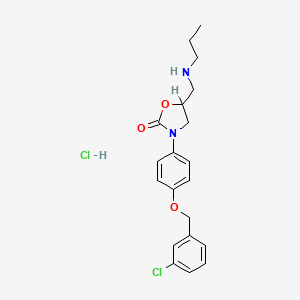
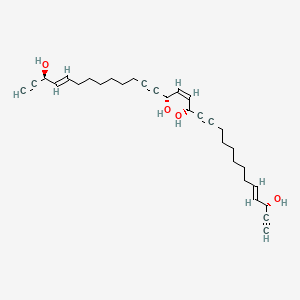
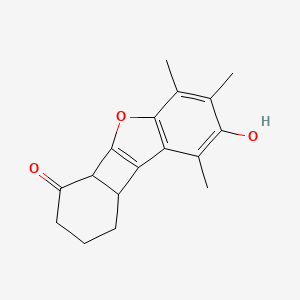

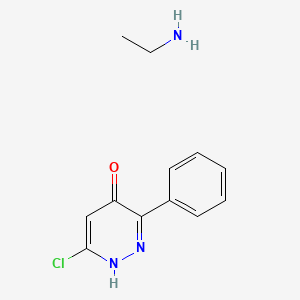
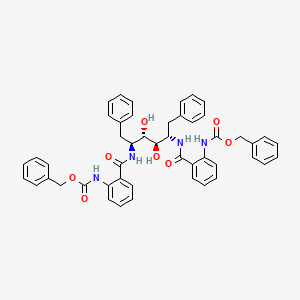
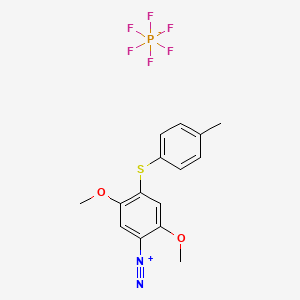
![(4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone](/img/structure/B12693819.png)
